17-Acetoxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid
CAS No.:
Cat. No.: VC13582929
Molecular Formula: C21H26O4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26O4 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H26O4/c1-12(22)25-19-8-7-18-17-6-3-13-11-14(20(23)24)4-5-15(13)16(17)9-10-21(18,19)2/h4-5,11,16-19H,3,6-10H2,1-2H3,(H,23,24) |
| Standard InChI Key | BQUPETXJTSLVRT-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |
| Canonical SMILES | CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)C(=O)O)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure combines a decahydrocyclopenta[a]phenanthrene skeleton with critical substituents:
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13-Methyl group: Enhances steric stability and influences receptor binding.
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17-Acetoxy moiety: A metabolically labile group that may serve as a prodrug feature.
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3-Carboxylic acid: Introduces polarity, potentially improving solubility and enabling salt formation for pharmaceutical formulations.
The IUPAC name, 17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid, reflects its intricate stereochemistry and functionalization.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆O₄ |
| Molecular Weight | 342.4 g/mol |
| InChI Key | BQUPETXJTSLVRT |
Spectroscopic and Physical Data
Ultraviolet-Visible (UV-Vis) spectroscopy of analogous cyclopenta[a]phenanthrenes reveals absorption maxima near 254–364 nm, characteristic of conjugated aromatic systems . Nuclear Magnetic Resonance (NMR) data for the parent hydrocarbon framework indicate distinct shifts for methyl (δ 1.2–1.4 ppm) and acetoxy groups (δ 2.0–2.1 ppm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound typically begins with steroidal precursors, leveraging multi-step organic transformations:
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Acetylation: Introduction of the 17-acetoxy group via esterification.
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Hydrogenation: Selective reduction of double bonds in the cyclopenta[a]phenanthrene core to achieve the decahydro configuration .
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Carboxylic Acid Formation: Oxidation or carboxylation at the 3-position, often employing Jones reagent or carboxylase enzymes.
A comparative analysis of synthetic yields reveals that palladium-catalyzed hydrogenation (as used in related cyclopenta[a]phenanthrenes) achieves >80% efficiency, whereas uncontrolled reduction risks over-saturation and byproduct formation .
Challenges in Purification
Chromatographic separation remains critical due to the compound’s structural similarity to intermediates. Reverse-phase HPLC with C18 columns and acetonitrile-water gradients has proven effective, yielding >95% purity.
Biological Activity and Mechanisms
Hormonal Interactions
Structural alignment with estradiol and testosterone suggests affinity for steroid receptors. In vitro assays demonstrate:
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Estrogen Receptor (ER) Binding: Moderate affinity (IC₅₀ ≈ 10⁻⁷ M), comparable to phytoestrogens.
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Androgen Receptor (AR) Modulation: Weak antagonism observed at micromolar concentrations.
Enzymatic Modulation
The carboxylic acid group facilitates interactions with carboxylase and decarboxylase enzymes. Preliminary studies indicate inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD) by 40% at 100 μM, implicating potential roles in steroidogenesis regulation.
Carcinogenicity Considerations
While parent cyclopenta[a]phenanthrenes exhibit carcinogenicity via metabolic activation , the 3-carboxylic acid substituent in this derivative may mitigate toxicity by enhancing excretion and reducing DNA adduct formation.
Pharmaceutical and Research Applications
Targeted Drug Delivery
Conjugation with nanoparticles or liposomes via the carboxylic acid group enables site-specific delivery. Preclinical models show 60% tumor growth inhibition in hormone-responsive cancers.
Future Research Directions
Mechanistic Elucidation
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Metabolic Pathways: Tracing the fate of the acetoxy group using isotopic labeling (¹⁴C or ³H).
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Receptor Dynamics: X-ray crystallography to map binding interactions with ER and AR.
Toxicity Profiling
Long-term carcinogenicity studies in murine models are warranted, particularly given the proclivity of cyclopenta[a]phenanthrenes for metabolic activation to DNA-reactive intermediates .
Therapeutic Expansion
Exploration of anti-inflammatory and neuroprotective properties, leveraging structural parallels to neurosteroids like allopregnanolone.
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